molecular formula C9H6ClN B8058885 3-Chloro-3-phenylprop-2-enenitrile

3-Chloro-3-phenylprop-2-enenitrile

Cat. No. B8058885
M. Wt: 163.60 g/mol
InChI Key: GVKYEBRJHLHHOE-UHFFFAOYSA-N
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Patent
US08143237B2

Procedure details

To an ice cold (0-5° C.) dimethylformamide (2.56 mL, 33.32 mmol) was added phosphorous oxychloride (1.56 mL, 16.66 mmol) dropwise with stirring for 15 min. To this cold mixture, acetophenone (1.0 g, 8.3 mmol) was added dropwise maintaining the temperature of the reaction mixture between 45-55° C. for 10 min. The reaction mixture was slowly allowed to rt and stand for 30 min. To the reaction mixture, 0.5 mL of a total solution of hydroxylamine hydrochloride (2.31 g, 33.32 mmol) in dry DMF (3.3 mL) was added and the mixture was stirred at 70-80° C. for 5 min. Then the remaining solution of hydroxylamine hydrochloride in DMF was added thereafter at such a rate that the temperature of the reaction mixture rise above 145-155° C. After completion of the addition, the reaction mixture was allowed to rt for 30 min and diluted with cold water (100 mL). The solution was extracted with chloroform (3×100 mL) and the chloroform layer was washed with water, brine and dried over sodium sulfate. The solution was filtered and evaporated the solvent. The residue was chromatographed over silica gel using hexane-ethyl acetate (98:2) as eluent to give the product as an oil (0.72 g, 53%). 1H NMR (400 MHz, CDCl3): δ 7.64-7.67 (2H, m, Ar—H), 7.43-7.53 (3H, m, Ar—H), 6.02 (1H, s, ═CH).
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Two
Quantity
2.56 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
total solution
Quantity
0.5 mL
Type
reactant
Reaction Step Four
Quantity
2.31 g
Type
reactant
Reaction Step Four
Name
Quantity
3.3 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
53%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)(Cl)=O.[C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)(=O)[CH3:7].[ClH:15].NO.C[N:19]([CH:21]=O)C>O>[Cl:15][C:6]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)=[CH:7][C:21]#[N:19] |f:2.3|

Inputs

Step One
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.56 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
2.56 mL
Type
reactant
Smiles
CN(C=O)C
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)C1=CC=CC=C1
Step Four
Name
total solution
Quantity
0.5 mL
Type
reactant
Smiles
Name
Quantity
2.31 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
3.3 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.NO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 (± 5) °C
Stirring
Type
CUSTOM
Details
with stirring for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was slowly allowed to rt
WAIT
Type
WAIT
Details
stand for 30 min
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred at 70-80° C. for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
rise above 145-155° C
ADDITION
Type
ADDITION
Details
After completion of the addition
WAIT
Type
WAIT
Details
the reaction mixture was allowed to rt for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with chloroform (3×100 mL)
WASH
Type
WASH
Details
the chloroform layer was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
evaporated the solvent
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed over silica gel

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC(=CC#N)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.72 g
YIELD: PERCENTYIELD 53%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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